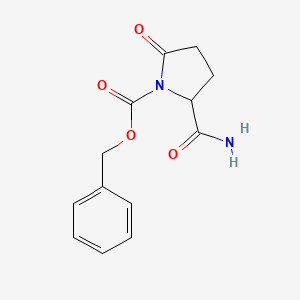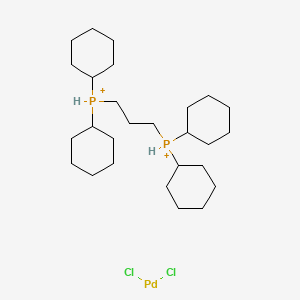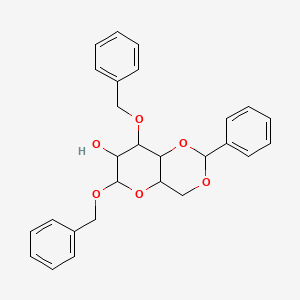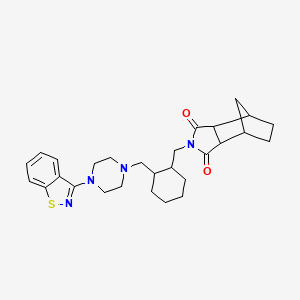![molecular formula C33H39ClN4O8 B12285041 5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)
5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RPR121056A is an organic compound known for its role as a dopamine D₂ receptor antagonist. It is commonly used in the treatment of psychiatric disorders and other dopamine-related diseases such as Parkinson’s disease. The compound has a molecular formula of C33H38N4O8 and a molecular weight of 618.67682 .
准备方法
RPR121056A can be synthesized through chemical synthesis. One common method involves reacting certain compounds with bromate or other corresponding brominating agents, followed by further chemical reactions to produce RPR121056A . The industrial production methods for this compound typically involve large-scale chemical synthesis under controlled conditions to ensure purity and yield.
化学反应分析
RPR121056A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield de-ethylated products .
科学研究应用
RPR121056A has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of dopamine receptor antagonists.
Biology: It is used in biological studies to understand the role of dopamine receptors in various physiological processes.
Medicine: It is used in the development of treatments for psychiatric disorders and Parkinson’s disease.
作用机制
RPR121056A exerts its effects by inhibiting the activation of dopamine D₂ receptors. This inhibition helps to alleviate symptoms associated with dopamine-related diseases. The molecular targets and pathways involved include the dopamine D₂ receptor and associated signaling pathways .
相似化合物的比较
RPR121056A is unique compared to other dopamine D₂ receptor antagonists due to its specific chemical structure and properties. Similar compounds include:
Haloperidol: Another dopamine D₂ receptor antagonist used in the treatment of psychiatric disorders.
Risperidone: A dopamine D₂ receptor antagonist used in the treatment of schizophrenia and bipolar disorder.
Clozapine: A dopamine D₂ receptor antagonist used in the treatment of schizophrenia.
RPR121056A stands out due to its specific binding affinity and efficacy in treating dopamine-related diseases.
属性
分子式 |
C33H39ClN4O8 |
|---|---|
分子量 |
655.1 g/mol |
IUPAC 名称 |
5-[[1-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C33H38N4O8.ClH/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2;/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39);1H |
InChI 键 |
YVYFNMPEYKRHHC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[[2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B12284962.png)
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12284965.png)
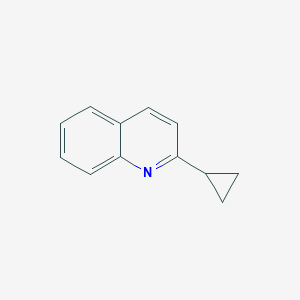
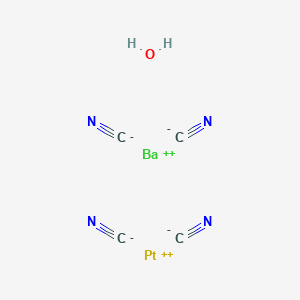
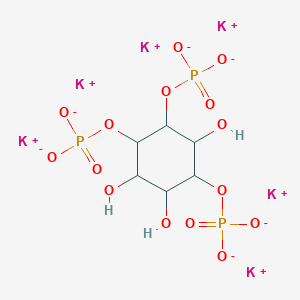
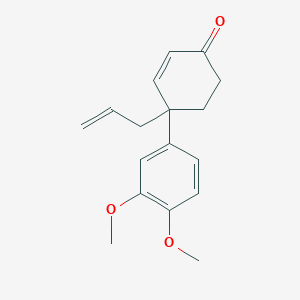
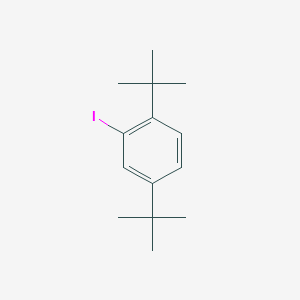
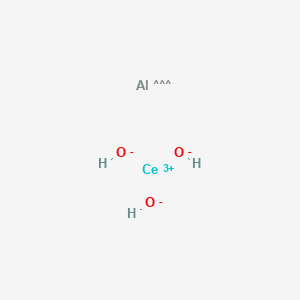
![(4,12-diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12285013.png)
